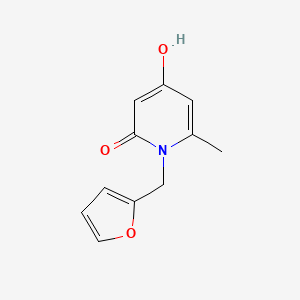

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridin-2-one derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a 2-furylmethyl substituent at position 1. This compound belongs to a broader class of pyridin-2-ones, which are recognized for their diverse biological activities, including phytotoxicity, antimicrobial, and antiviral properties .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOXIXHQSYCPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves:

- Starting from 2-acylfuran derivatives or related furan precursors.

- Employing ring expansion reactions under ammonia or ammonium salt conditions to form the pyridinone ring.

- Functionalization steps to introduce the hydroxy group at position 4 and methyl group at position 6.

- Attachment of the 2-furylmethyl substituent at the nitrogen (position 1) of the pyridinone ring.

This approach is supported by the versatility of furan derivatives as precursors to hydroxypyridines through ring expansion processes.

Ring Expansion of 2-Acylfurans with Ammonia

A key method involves the reaction of 2-acylfurans with ammonia or ammonium salts under elevated temperature and pressure, leading to ring expansion and formation of 3-hydroxypyridines, which can be further functionalized to the target compound.

- Process: Heating 2-acylfurans with ammonia in solvents such as hexamethylphosphoric triamide (HMPT), formamide, or dimethylformamide at 200–250°C for several hours (0.5 to 15 h) results in ring expansion to hydroxypyridinones.

- Yields: Yields are typically moderate to good (~55% or higher depending on conditions and substituents).

- Catalysts: Ammonium salts (iodide, bromide, chloride) can catalyze the reaction with catalytic activity order: NH4I > NH4Br > NH4Cl > NH4F > others.

- Example: Reaction of 2-furamide with ammonia gives 2-amino-3-hydroxypyridine in 55% yield under optimized conditions.

This method is adaptable to various substituents, including methyl groups at position 6 and furylmethyl groups at position 1 by appropriate precursor design.

Functionalization via Lithiation and Coupling Reactions

Detailed Data and Research Findings

Experimental Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ring expansion of 2-acylfurans | NH3 or NH4Cl in HMPT, 200–250°C, 0.5–15 h | ~55 | Catalyst: ammonium iodide preferred |

| Functionalization by lithiation | Protected aminomethylfuran, t-BuLi, aldehyde, reflux | 37 | Followed by acid work-up |

| Palladium-catalyzed coupling | Pd catalysts, CuI, base (Et3N), DMF, 30–150°C, 12 h | 47–68 | Purification by chromatography |

| Hydrolysis of ester precursor | 1 N HCl, reflux, 72 h | 99 | Produces 4-hydroxy-6-methylpyridinone |

| Crystallization | Methanol-diethyl ether (1:1), room temperature, 7 days | - | Crystals for X-ray analysis |

Structural and Spectroscopic Characterization

- The compound crystallizes in a monoclinic system with cell parameters $$a=4.7082\, \text{Å}, b=12.2988\, \text{Å}, c=10.0418\, \text{Å}, \beta=91.3^\circ$$.

- Hydrogen bonding involves N–H···O and O–H···O interactions forming a zigzag array and layered structure.

- IR bands observed at 3296, 3094, 2891, 1640 cm$$^{-1}$$ confirm hydroxy and pyridinone functionalities.

- $$^{1}H$$ NMR shows characteristic singlets for NH (10.99 ppm), OH (10.40 ppm), and methyl (2.07 ppm).

- $$^{13}C$$ NMR signals correspond to carbonyl, aromatic, and methyl carbons.

- Mass spectrometry confirms molecular ion at m/z 125 (M$$^+$$) consistent with molecular formula C$$6$$H$$7$$NO$$_2$$.

Mechanistic Insights

- The ring expansion reaction proceeds via nucleophilic attack of ammonia on the 2-acylfuran carbonyl, followed by ring opening and reclosure to form the pyridinone ring.

- Substituents on the furan ring are generally tolerated, allowing methyl and furylmethyl groups to be introduced.

- The palladium-catalyzed coupling allows selective C–N or C–C bond formation, enabling installation of the 2-furylmethyl substituent at the nitrogen.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The furylmethyl group can be reduced to a furan ring.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 1-(2-Furylmethyl)-4-oxo-6-methylpyridin-2(1H)-one.

Reduction: Formation of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one with a reduced furylmethyl group.

Substitution: Formation of halogenated derivatives such as 1-(2-Furylmethyl)-4-chloro-6-methylpyridin-2(1H)-one.

Scientific Research Applications

Antiviral Activity

One of the most significant applications of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of pyridinone compounds can act as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme for viral replication. A study demonstrated that specific pyridinone hybrids exhibited promising activity against both wild-type and mutant strains of HIV, highlighting the importance of structural modifications in enhancing antiviral efficacy .

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cardiovascular disorders. In vitro studies have shown that 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one can scavenge free radicals effectively, suggesting its potential use as a dietary supplement or therapeutic agent in oxidative stress-related conditions .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are thought to involve the modulation of neuroinflammatory pathways and the promotion of neuronal survival under stress conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 reverse transcriptase | |

| Antioxidant | Radical scavenging ability | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antiviral Efficacy

In a controlled study involving various pyridinone derivatives, researchers evaluated the antiviral activity of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one against HIV strains. The results indicated a significant reduction in viral load in treated cell lines compared to controls, supporting its potential as a therapeutic candidate for HIV treatment.

Case Study 2: Neuroprotection in Animal Models

A study conducted on animal models exposed to neurotoxic agents demonstrated that administration of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one resulted in improved cognitive function and reduced markers of neuroinflammation. These findings suggest that the compound may offer protective benefits against neurodegeneration.

Mechanism of Action

The mechanism of action of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The furylmethyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyridin-2-one derivatives are heavily influenced by substituents at positions 1, 4, and 4. Below is a comparison of key analogs:

Key Observations:

- Polar vs. In contrast, fluorinated or chlorinated analogs (e.g., heptafluoropropyl, chlorobenzyl) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration or herbicidal activity .

- Biological Activity: Chlorobenzyl and benzyl derivatives demonstrate phytotoxic effects, particularly against dicotyledonous weeds (Ipomoea grandifolia), at doses as low as 6.7 × 10⁻⁸ mol/g . Fluorinated analogs, however, show divergent applications, such as analgesic activity in rodent models .

Physicochemical Properties

- Crystal Structure: The parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, forms a layered crystal structure stabilized by intermolecular hydrogen bonds (O–H···O and N–H···O interactions) . Substituents like 2-furylmethyl likely disrupt this lattice, altering melting points and solubility.

- Thermal Stability: Fluorinated derivatives exhibit higher thermal stability (e.g., melting points >200°C) compared to non-fluorinated analogs .

Phytotoxic Activity

Pyridin-2-ones with aliphatic or aromatic substituents (e.g., chlorobenzyl) show selective phytotoxicity against dicots, making them candidates for herbicide development. The mechanism may involve inhibition of photosynthetic pathways or cell division .

Biological Activity

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, also known by its CAS number 638139-12-5, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and a hydroxymethyl group, contributing to its diverse pharmacological properties.

- Molecular Formula : C11H11NO3

- Molecular Weight : 219.21 g/mol

- Purity : ≥ 95% (as per supplier specifications) .

Biological Activity Overview

The biological activities of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one have been explored in various studies, highlighting its potential in several therapeutic areas:

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Properties

Studies have shown that 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators, which may be beneficial in treating chronic inflammatory conditions.

Case Study: Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that it had an IC50 value of 25 µg/mL for DPPH radical scavenging, highlighting its potency as an antioxidant.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Microbial Pathogenesis (2023), the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

The biological mechanisms through which 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one exerts its effects include:

- Free Radical Scavenging : The hydroxyl group in the structure aids in electron donation to free radicals.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.

- Cytokine Modulation : The compound influences signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.

Q & A

Q. How are synthetic byproducts or stereoisomers characterized when scaling up reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.